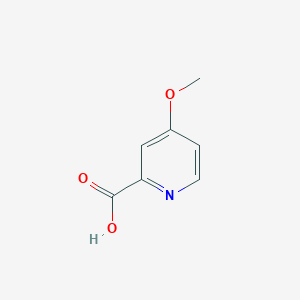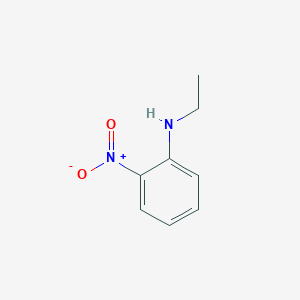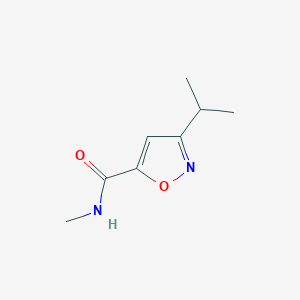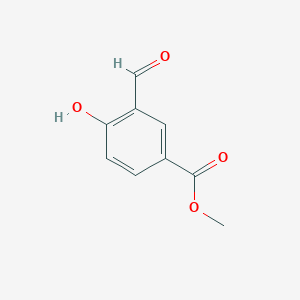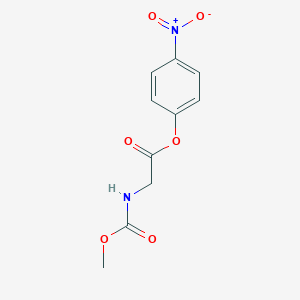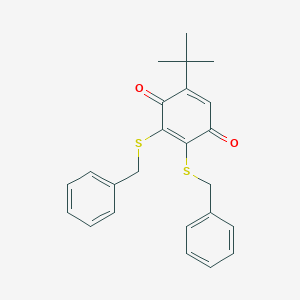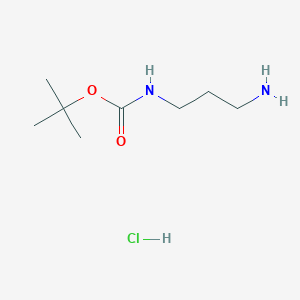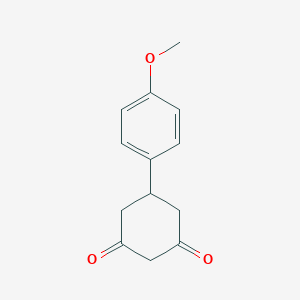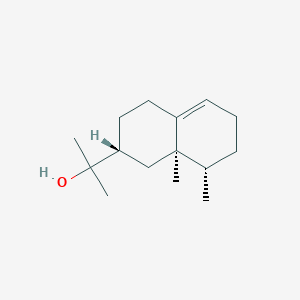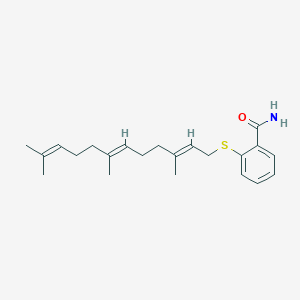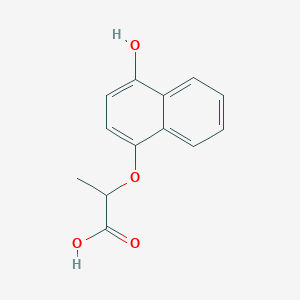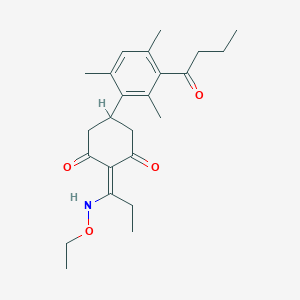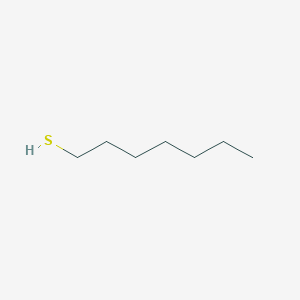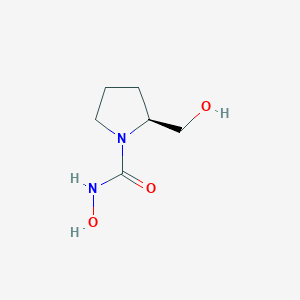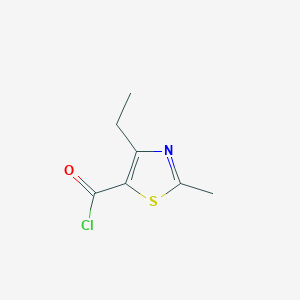
4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride
Übersicht
Beschreibung
4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride is a chemical compound that is widely used in scientific research. It is a reactive intermediate that can be used as a building block for the synthesis of a variety of organic compounds.
Wirkmechanismus
The mechanism of action of 4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride is not well understood. However, it is believed to act as a reactive intermediate in the synthesis of organic compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride are not well studied. However, it is believed to be non-toxic and non-carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride in lab experiments are its high reactivity and versatility. It can be used as a building block for the synthesis of a variety of organic compounds. However, its limitations include its high cost and the need for careful handling due to its reactive nature.
Zukünftige Richtungen
There are many future directions for the use of 4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride in scientific research. One direction is the development of new synthetic methods for the preparation of this compound. Another direction is the synthesis of new organic compounds using 4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride as a building block. Additionally, the use of 4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride in the synthesis of fluorescent probes for biological and medical research is an area of active research.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride is widely used in scientific research as a building block for the synthesis of a variety of organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used in the synthesis of fluorescent probes, which are widely used in biological and medical research.
Eigenschaften
CAS-Nummer |
126889-03-0 |
|---|---|
Produktname |
4-Ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride |
Molekularformel |
C7H8ClNOS |
Molekulargewicht |
189.66 g/mol |
IUPAC-Name |
4-ethyl-2-methyl-1,3-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C7H8ClNOS/c1-3-5-6(7(8)10)11-4(2)9-5/h3H2,1-2H3 |
InChI-Schlüssel |
BAJHYIMDPOUWDG-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=N1)C)C(=O)Cl |
Kanonische SMILES |
CCC1=C(SC(=N1)C)C(=O)Cl |
Synonyme |
5-Thiazolecarbonylchloride,4-ethyl-2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

